4SC-205 -

4SC-205

Catalog Number: EVT-1534150
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Overview

4SC-205 is a small-molecule inhibitor specifically targeting the human kinesin-related motor protein known as Eg5 (KIF11). This compound has demonstrated potential antineoplastic activity, meaning it may inhibit tumor growth and promote apoptosis (programmed cell death) in cancer cells. The mechanism of action involves disrupting mitotic spindle dynamics, which is critical during cell division. By inhibiting Eg5, 4SC-205 can lead to mitotic arrest and subsequent cell death, making it a promising candidate for cancer therapy, particularly in solid tumors and malignant lymphomas .

Source and Classification

4SC-205 was developed as part of a research initiative aimed at creating novel inhibitors of the kinesin spindle protein. The compound is classified under antineoplastic agents due to its ability to interfere with cancer cell proliferation. It has been investigated in clinical trials, particularly focusing on its efficacy against various malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4SC-205 involves several key steps that integrate organic chemistry techniques. Initial synthesis typically starts from thiadiazole derivatives, which are further modified to yield the final product. The process includes:

  1. Formation of Thiadiazole Derivatives: Starting materials are reacted with appropriate reagents under controlled conditions to form the core thiadiazole structure.
  2. Substitution Reactions: Various substituents are introduced to enhance the biological activity of the compound.
  3. Purification: The resultant compounds are purified using techniques such as column chromatography to isolate 4SC-205 in high purity (greater than 98%) for further testing.

The synthesis has been optimized to ensure high yields and reproducibility, essential for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4SC-205 features a complex arrangement that facilitates its interaction with the Eg5 protein. The compound's structure can be characterized by:

  • Molecular Formula: C₁₄H₁₁N₃O
  • Molecular Weight: Approximately 241.26 g/mol
  • Structural Features: The presence of a thiadiazole ring system is critical for its inhibitory activity against Eg5.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized 4SC-205 .

Chemical Reactions Analysis

Reactions and Technical Details

4SC-205 undergoes specific chemical reactions that are pivotal for its function as an Eg5 inhibitor:

  1. Binding Interaction: The compound binds to the ATP-binding site of Eg5, preventing ATP from activating the motor protein.
  2. Mitotic Disruption: This binding leads to a failure in spindle formation during mitosis, causing cell cycle arrest at metaphase.

The detailed kinetics of these reactions are studied through biochemical assays that quantify the inhibition potency (IC50 values), which have been reported in various studies ranging from 0.2 nM to 14.4 nM against different cancer cell lines .

Mechanism of Action

Process and Data

The mechanism by which 4SC-205 exerts its antitumor effects involves several steps:

  1. Inhibition of Eg5 Activity: By binding to Eg5, 4SC-205 inhibits its motor function necessary for proper spindle assembly.
  2. Mitotic Arrest: This inhibition results in mitotic arrest, where cells cannot proceed past metaphase due to improper spindle formation.
  3. Induction of Apoptosis: Prolonged mitotic arrest triggers apoptotic pathways, leading to cell death.

Research indicates that this mechanism is particularly effective in rapidly dividing cancer cells, making 4SC-205 a valuable tool in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4SC-205 include:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide but insoluble in water
  • Stability: Has a shelf life exceeding two years when stored properly at low temperatures (0 - 4 °C or -20 °C for long-term storage).

These properties are crucial for formulating the compound into usable forms for laboratory research and potential clinical applications.

Applications

Scientific Uses

4SC-205 is primarily utilized in cancer research due to its selective inhibition of the kinesin spindle protein:

  1. Cancer Therapeutics: Investigated as a treatment option for various cancers, including solid tumors and hematological malignancies.
  2. Combination Therapies: Studies suggest that it may enhance the efficacy of other chemotherapeutic agents when used in combination, potentially overcoming resistance mechanisms seen with traditional therapies .
  3. Research Tool: Serves as a valuable tool in understanding mitotic processes and developing new therapeutic strategies against cancer.
Introduction to 4SC-205: Pharmacological Classification and Molecular Target

Kinesin Spindle Protein (KIF11/Eg5) as a Therapeutic Target in Oncology

Kinesin Spindle Protein (KIF11/Eg5), a kinesin motor protein essential for mitotic spindle assembly, represents a mechanistically distinct target in oncology therapeutics. As an ATP-dependent plus-end-directed motor protein, Eg5 facilitates the separation of duplicated centrosomes during early mitosis, enabling bipolar spindle formation—a prerequisite for accurate chromosome segregation [1] [8]. Unlike microtubule-targeting agents (MTAs) such as taxanes or vinca alkaloids, Eg5 inhibition induces mitotic arrest through monopolar spindle formation without directly disrupting microtubule dynamics [3] [6]. This specificity minimizes neurotoxicity, a dose-limiting side effect of classical MTAs, while retaining potent antiproliferative effects in rapidly dividing cancer cells [5] [8]. Eg5 overexpression correlates with poor prognosis in neuroblastoma and other solid tumors, positioning it as a high-value target for malignancies with high mitotic indices [2] [10].

Table 1: Key Characteristics of KIF11/Eg5

PropertyBiological RoleTherapeutic Implications
Protein FunctionPlus-end-directed motor protein; ATPase activityATP-competitive inhibition blocks force generation
Mitotic RoleBipolar spindle assembly via centrosome separationInhibition causes monopolar spindles → mitotic arrest
Expression in CancerOverexpressed in high-risk neuroblastoma and solid tumorsCorrelates with poor survival; predictive biomarker potential
Therapeutic AdvantageAbsent in post-mitotic neuronsReduced neurotoxicity vs. microtubule-targeting agents

Rationale for Developing 4SC-205: Limitations of Classical Microtubule-Targeting Agents

Classical MTAs, including taxanes (microtubule stabilizers) and vinca alkaloids (microtubule destabilizers), exert antitumor effects by suppressing microtubule dynamics, leading to spindle assembly checkpoint activation and mitotic arrest [3] [8]. However, their clinical utility is hampered by two critical limitations:

  • Inherent/Adaptive Resistance: Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) significantly reduces intracellular drug accumulation. Additionally, mutations in β-tubulin isotypes (e.g., βIII-tubulin overexpression) diminish drug-target binding [6] [8].
  • Dose-Limiting Toxicities: Neurotoxicity from microtubule disruption in post-mitotic neurons and myelosuppression due to effects on hematopoietic precursors restrict therapeutic dosing [3] [8].

4SC-205 circumvents these limitations through its target specificity. As a non-microtubule-targeting agent, it avoids β-tubulin-related resistance mechanisms and exhibits low affinity for drug efflux pumps like P-glycoprotein [2] [6]. Preclinical studies confirm its activity in taxane-resistant cell lines (e.g., HCT-15 colon cancer), supporting its potential in MDR settings [6] [10].

Table 2: Resistance Mechanisms in Microtubule-Targeting Agents vs. 4SC-205

Resistance MechanismEffect on Taxanes/Vinca AlkaloidsEffect on 4SC-205
P-gp OverexpressionHigh resistance (reduced intracellular concentration)Minimal impact (poor P-gp substrate)
βIII-Tubulin IsoformAltered drug binding affinityNo effect (non-tubulin target)
Altered Microtubule DynamicsReduced drug sensitivityIndependent mechanism

Structural and Functional Properties of 4SC-205 as an Oral KIF11 Inhibitor

4SC-205 (chemical formula: C₃₃H₃₈N₈O₄S) is an orally bioavailable small molecule that selectively inhibits KIF11 by binding to its allosteric ATP-pocket, preventing conformational changes required for motor activity [1] [9]. Its distinct pharmacophores enable:

  • High Oral Bioavailability: Unique among clinical-stage Eg5 inhibitors (e.g., intravenous ispinesib), allowing continuous dosing regimens [5] [7].
  • Sustained Target Suppression: With an elimination half-life of ~10 hours, it maintains therapeutic plasma concentrations under daily dosing [7] [9].
  • Selectivity: Minimal off-target effects against other kinesins (e.g., KIF14, KIF23) at therapeutic concentrations, reducing non-mitotic toxicities [1] [10].

Functionally, 4SC-205 induces dose-dependent mitotic arrest (IC₅₀ = 11–50 nM across tumor cell lines), triggering caspase-mediated apoptosis or aberrant mitotic exit [1] [2]. Its ability to penetrate the blood-brain barrier in preclinical models suggests utility in central nervous system malignancies [10].

Properties

Product Name

4SC-205

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

4SC205; 4SC 205; 4SC-205

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.